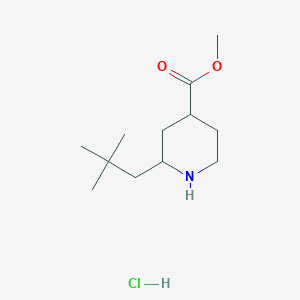![molecular formula C11H13N3O2S2 B11790299 2-(Piperazin-1-ylsulfonyl)benzo[d]thiazole](/img/structure/B11790299.png)
2-(Piperazin-1-ylsulfonyl)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Piperazin-1-ylsulfonyl)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring fused with a piperazine moiety via a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-ylsulfonyl)benzo[d]thiazole typically involves multi-step procedures. One common method includes the reaction of benzothiazole derivatives with piperazine in the presence of sulfonylating agents . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Piperazin-1-ylsulfonyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Solvents: Dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-(Piperazin-1-ylsulfonyl)benzo[d]thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial activity against various bacterial strains.
Medicine: It has shown potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(Piperazin-1-ylsulfonyl)benzo[d]thiazole involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit DNA gyrase in bacteria, leading to antimicrobial effects . In cancer cells, it can interfere with proliferative pathways, thereby exhibiting cytotoxic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Piperazin-1-yl)benzothiazole: Similar structure but lacks the sulfonyl group.
3-(Piperazin-1-yl)-1,2-benzothiazole: Differently substituted benzothiazole derivative.
Uniqueness
2-(Piperazin-1-ylsulfonyl)benzo[d]thiazole is unique due to its sulfonyl linkage, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H13N3O2S2 |
|---|---|
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
2-piperazin-1-ylsulfonyl-1,3-benzothiazole |
InChI |
InChI=1S/C11H13N3O2S2/c15-18(16,14-7-5-12-6-8-14)11-13-9-3-1-2-4-10(9)17-11/h1-4,12H,5-8H2 |
InChI-Schlüssel |
AEYYNHMSNPEUCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)S(=O)(=O)C2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Chloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11790249.png)


![3,3-Dimethyl-1-(piperazine-1-carbonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B11790257.png)
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11790276.png)

![3,4,5,6,7,8-Hexahydro-2H-thiopyrano[3,2-c]pyridin-4-ol hydrochloride](/img/structure/B11790292.png)

![2-(3-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11790315.png)
